

Spectroscopic Profile of (Z)-pent-2-enenitrile: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-pent-2-enenitrile, also known as cis-2-pentenenitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of (Z)-pent-2-enenitrile.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Coupling Constant (J) Hz	Assignment
6.68	dt	10.8, 7.5	H-3
5.35	dt	10.8, 1.8	H-2
2.25	m	H-4	
1.12	t	7.5	H-5



Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
149.2	C-3
117.4	C-1 (CN)
98.9	C-2
22.3	C-4
13.0	C-5

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
2975	C-H stretch (alkane)
2225	C≡N stretch (nitrile)
1645	C=C stretch (alkene)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
81	100	[M] ⁺ (Molecular Ion)
80	75	[M-H]+
54	95	[M-HCN]+
52	80	[C4H4]+
41	60	[C ₃ H ₅] ⁺
39	55	[C ₃ H ₃] ⁺
27	70	[C ₂ H ₃] ⁺

Experimental Protocols



The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each type of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of (Z)-**pent-2-enenitrile** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates for analysis. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).

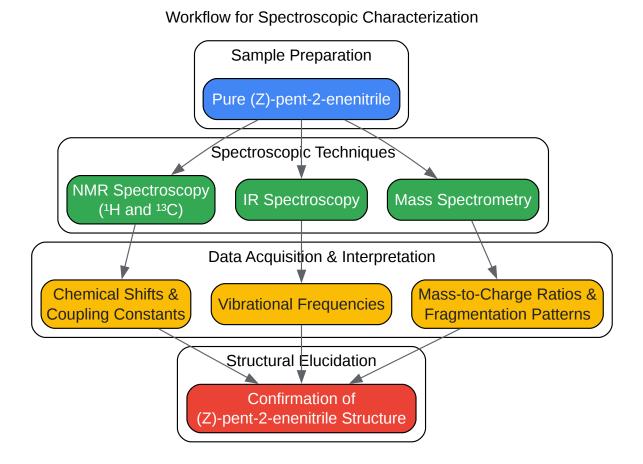
Mass Spectrometry (MS)

Mass spectral data was collected using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which was equipped with a standard non-polar capillary column. The mass spectrometer was operated in full scan mode over a mass-to-charge (m/z) range of 20-200 atomic mass units.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like (Z)-pent-2-enenitrile.





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Workflow for Spectroscopic Characterization of (Z)-pent-2-enenitrile.

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